molecular formula C10H12N4OS2 B14742193 Theophylline, 8-allylthio-6-thio- CAS No. 6493-39-6

Theophylline, 8-allylthio-6-thio-

Cat. No.: B14742193
CAS No.: 6493-39-6
M. Wt: 268.4 g/mol
InChI Key: QVQXYQSTADXLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 8-allylthio-6-thio-, is a chemically modified xanthine derivative offered for Research Use Only. It is strictly intended for laboratory investigation and is not approved for diagnostic, therapeutic, or personal use in humans or animals. This compound is of significant interest in basic scientific research due to its structural relationship to Theophylline, a well-known methylxanthine with multiple biological activities . Researchers are investigating this analog to explore its potential as a dual-acting agent. Its mechanism of action is hypothesized to involve non-selective phosphodiesterase (PDE) inhibition, which may lead to increased intracellular cyclic AMP levels and subsequent bronchodilation, as well as non-selective antagonism of adenosine receptors (A1, A2, and A3) . Furthermore, the structural modifications are designed to probe its interaction with novel targets, such as histone deacetylases (HDACs), which play a critical role in modulating inflammatory gene expression . The primary research applications for Theophylline, 8-allylthio-6-thio-, include in vitro and in vivo studies focused on respiratory pharmacology, immunology, and signal transduction. It serves as a valuable tool compound for elucidating the complex pathways involved in bronchoconstriction, inflammation, and immune response, particularly in models of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions . Researchers should note that this compound has a narrow therapeutic window, and its metabolism is primarily hepatic, involving cytochrome P450 enzymes such as CYP1A2 . As with all research chemicals, appropriate safety protocols must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6493-39-6

Molecular Formula

C10H12N4OS2

Molecular Weight

268.4 g/mol

IUPAC Name

1,3-dimethyl-8-prop-2-enylsulfanyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C10H12N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4H,1,5H2,2-3H3,(H,11,12)

InChI Key

QVQXYQSTADXLAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC=C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Theophylline, 8 Allylthio 6 Thio

General Synthetic Approaches for Theophylline (B1681296) Analogues

The synthesis of theophylline analogues typically involves the modification of the core 1,3-dimethylxanthine structure. nih.gov A foundational approach is the Traube purine (B94841) synthesis, which constructs the purine ring system from pyrimidine (B1678525) precursors. chemicalbook.com This method often begins with a substituted uracil, such as 6-amino-1,3-dimethyluracil, which is then nitrosated, reduced, and cyclized to form the theophylline ring. chemicalbook.comgoogle.comgoogle.com

Modern synthetic strategies often start with commercially available theophylline or its activated derivatives, such as 8-chlorotheophylline. nih.govorientjchem.org Modifications are then introduced at various positions of the purine ring. Substitution at the 8-position is a common strategy to enhance biological activity. longdom.org Similarly, the oxygen atoms at the C2 and C6 positions can be replaced with sulfur, a process known as thionation, to create thio-analogues. clockss.org These general approaches allow for the systematic development of a diverse library of theophylline derivatives. researchgate.net

MethodDescriptionStarting Material ExampleKey Reagents
Traube Purine Synthesis Stepwise construction of the purine ring system.6-amino-1,3-dimethyluracilSodium nitrite, reducing agents (e.g., sodium dithionite), formic acid or triethyl orthoformate
Modification of Theophylline Direct chemical transformation of the theophylline scaffold.TheophyllineHalogenating agents (for 8-position), Lawesson's reagent (for thionation)
Nucleophilic Substitution Displacement of a leaving group (e.g., halide) at the 8-position.8-ChlorotheophyllineVarious nucleophiles (amines, thiols, etc.)

Specific Synthetic Routes for 8-Alkylthio-6-thio-Theophyllines

The synthesis of 8-alkylthio-6-thio-theophyllines involves a multi-step process targeting specific positions on the theophylline core. nih.govnih.gov The introduction of the 6-thio group is a crucial step. A common method for the thionation of the C6 carbonyl group in xanthine (B1682287) bases is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide in a high-boiling solvent like pyridine. clockss.org Microwave-assisted, solvent-free reaction with Lawesson's reagent has been shown to be an efficient method for selectively producing 6-thiotheophylline. clockss.org

Following the creation of 6-thiotheophylline, the next step is the introduction of the 8-allylthio group. This is typically achieved by first introducing a leaving group, such as a halogen (e.g., chlorine or bromine), at the 8-position. The resulting 8-halo-6-thiotheophylline can then undergo a nucleophilic substitution reaction with allyl mercaptan (prop-2-ene-1-thiol). Alternatively, direct thionation of 8-bromotheophylline (B15645) followed by reaction with an allyl halide can be employed. The synthesis of various 8-alkylthio-6-thiotheophyllines has been reported, highlighting the versatility of this synthetic pathway. nih.govacs.orgacs.org

Chemical Modification Strategies at the 8-Position (Allylthio) and 6-Position (Thio) of Theophylline

Once the 8-allylthio-6-thio-theophylline scaffold is synthesized, further modifications can be explored to fine-tune its properties.

Modification at the 6-Position (Thio): The thioamide group at the C6 position is a reactive handle for further derivatization. It can be S-alkylated to form 6-(alkylthio)purine derivatives. Oxidation of the thione can lead to the corresponding sulfoxide (B87167) or sulfonic acid derivatives, or it can be converted back to the carbonyl group (oxo-de-thionation) if required.

Modification at the 8-Position (Allylthio): The allylthio group at the C8 position offers several avenues for chemical modification.

Allyl Group Modification: The double bond of the allyl group is susceptible to various electrophilic addition reactions, such as halogenation, hydrohalogenation, or epoxidation. This allows for the introduction of diverse functional groups at the terminus of the side chain.

Thioether Linkage: The thioether linkage itself can be oxidized to form a sulfoxide or a sulfone, which can alter the electronic properties and steric bulk of the substituent at the 8-position.

Aptamer Modification: Chemical modification strategies can also be applied to nucleic acid aptamers, which can involve alterations to bases, sugars, or phosphate (B84403) groups to enhance binding affinity and stability. mdpi.com While not directly a modification of the theophylline compound itself, this highlights advanced strategies in related chemical biology fields.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation (Excluding specific data)

The structural elucidation of newly synthesized compounds like Theophylline, 8-allylthio-6-thio- and its derivatives relies on a combination of advanced spectroscopic and chromatographic techniques. These methods provide crucial information about the molecular structure, purity, and composition of the synthesized molecules.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of the final compound and for monitoring the progress of a reaction. nih.govuobasrah.edu.iq Techniques such as reversed-phase HPLC are commonly used, often coupled with a UV detector to quantify the compound. uobasrah.edu.iqtandfonline.com Thin-Layer Chromatography (TLC) is also frequently used for rapid reaction monitoring. orientjchem.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. orientjchem.org The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, allow for the precise mapping of the molecule's structure, including the confirmation of the N-methyl groups and the successful installation of the allylthio group at the 8-position.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of key functional groups. orientjchem.org For instance, the disappearance of the C=O stretch of the 6-carbonyl and the appearance of a C=S stretching vibration would confirm the thionation step.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. researchgate.nettandfonline.com The purine ring system has a characteristic UV absorbance, and modifications to the chromophore, such as the introduction of thio groups, will cause a predictable shift in the absorption maximum. tandfonline.com

TechniquePurposeInformation Obtained
HPLC Purity assessment, quantification, reaction monitoring.Retention time, peak purity, concentration. nih.gov
TLC Rapid reaction monitoring, qualitative purity check.Retention factor (Rf), presence of starting materials and products. orientjchem.org
¹H & ¹³C NMR Detailed structural elucidation.Chemical environment of protons and carbons, connectivity. orientjchem.org
FT-IR Functional group identification.Presence of key bonds (C=S, C=C, N-H, etc.). orientjchem.org
Mass Spectrometry Molecular weight and formula determination.Mass-to-charge ratio, elemental composition.
UV-Vis Spectroscopy Analysis of the chromophoric system.Wavelength of maximum absorbance (λmax). researchgate.net

Molecular Target Interactions and Signaling Pathways of Theophylline, 8 Allylthio 6 Thio

Analysis of Adenosine (B11128) Receptor Subtype Antagonism

Theophylline (B1681296), the parent compound, is well-established as a non-selective antagonist of adenosine receptors, acting on A1, A2a, and A2b subtypes with similar affinity. wikipedia.orgdrugbank.comnih.gov This antagonism is a cornerstone of theophylline's pharmacological effects, as adenosine is a crucial neuromodulator in the central nervous system. nih.govnih.gov By blocking these receptors, theophylline can modulate various physiological processes. For instance, antagonism of A2A receptors has been linked to neuroprotective effects. wikipedia.orgnih.gov

However, the specific antagonistic activity of Theophylline, 8-allylthio-6-thio- at adenosine receptor subtypes has not been detailed in available studies. Research on other theophylline derivatives has shown that substitutions can alter receptor affinity and selectivity. nih.gov Therefore, without direct experimental data, the precise impact of the 8-allylthio and 6-thio substitutions on adenosine receptor binding remains a subject for future investigation.

Mechanism of Phosphodiesterase Enzyme Inhibition

Another primary mechanism of action for theophylline is the non-specific inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. drugbank.comnih.govnih.gov This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A and modulates various cellular functions, including smooth muscle relaxation and inflammatory responses. drugbank.comnih.gov The anti-inflammatory properties of theophylline are thought to be at least partially mediated through PDE inhibition. nih.gov

The inhibitory profile of Theophylline, 8-allylthio-6-thio- against various PDE isoenzymes is not currently documented. The structural modifications at the 8 and 6 positions of the theophylline scaffold could potentially confer selectivity for specific PDE subtypes, a characteristic that has been a goal in the development of newer PDE inhibitors. nih.gov Determining the IC50 values of Theophylline, 8-allylthio-6-thio- for different PDE enzymes would be a critical step in elucidating its mechanism of action.

Investigation of Progesterone (B1679170) Receptor Antagonism

A significant breakthrough in the study of theophylline analogues has been the identification of 8-alkylthio-6-thio-substituted derivatives as selective progesterone receptor (PR) inhibitors. nih.gov This class of compounds represents a novel approach to PR antagonism.

Interactions Outside the Ligand-Binding Pocket

Research on a representative compound from this class, 6-thio-8-(2-ethylbutyl)thiotheophylline, has demonstrated that it acts outside the PR ligand-binding pocket. nih.gov This mode of interaction is of significant interest as it may offer a different pharmacological profile and potentially avoid cross-reactivity with other steroid receptors.

Impact on Receptor-Mediated Transcriptional Activity

These novel PR inhibitors have been shown to effectively inhibit PR-mediated transactivation. nih.gov In cellular assays, 6-thio-8-(2-ethylbutyl)thiotheophylline was able to suppress both a mouse mammary tumor virus (MMTV)-luciferase reporter and the activity of endogenous PR-regulated alkaline phosphatase in breast cancer cells. nih.gov This indicates a clear impact on the downstream signaling and gene regulation mediated by the progesterone receptor.

Table 1: Progesterone Receptor Activity of a Representative 8-Alkylthio-6-Thio-Theophylline Analogue

CompoundTargetMechanism of ActionEffect on Transcriptional Activity
6-thio-8-(2-ethylbutyl)thiotheophyllineProgesterone ReceptorNon-competitive antagonism, acts outside the ligand-binding pocketInhibition of MMTV-luciferase reporter and endogenous PR-regulated alkaline phosphatase activity

Exploration of Other Potential Molecular Targets and Related Cellular Pathways

Theophylline itself has been shown to interact with other molecular targets beyond adenosine receptors and phosphodiesterases. These include the activation of histone deacetylase 2 (HDAC2) and the inhibition of nuclear factor-kappaB (NF-κB) translocation, both of which are implicated in anti-inflammatory pathways. nih.gov Additionally, theophylline may influence the secretion of interleukin-10, an anti-inflammatory cytokine. nih.gov

Whether Theophylline, 8-allylthio-6-thio- shares these additional targets is unknown. The structural alterations could enhance, diminish, or eliminate these interactions. A comprehensive screening of this compound against a panel of kinases, transcription factors, and other relevant cellular targets would be necessary to fully map its molecular interaction profile.

Preclinical Pharmacological Investigations of Theophylline, 8 Allylthio 6 Thio

In Vitro Pharmacodynamic Efficacy Studies

Receptor Binding Affinity Profiling in Cellular Systems

Theophylline (B1681296) and its derivatives are known to interact with various receptors. Theophylline itself is a non-selective adenosine (B11128) receptor antagonist, with notable activity at A1, A2A, and A2B receptors. nih.govdrugbank.com This antagonism is believed to contribute to some of its physiological effects. nih.govdrugbank.com

A study on 8-alkylthio-6-thiotheophylline analogs, a class of compounds structurally related to Theophylline, 8-allylthio-6-thio-, revealed their ability to modulate steroid hormone receptors. nih.gov Specifically, these analogs were assessed for their inhibitory activity on the transactivation mediated by the progesterone (B1679170) receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and androgen receptor (AR). nih.gov The study utilized stably transfected cell lines expressing receptor-specific hormone response elements linked to a luciferase reporter to quantify the inhibitory effects. nih.gov

Table 1: Receptor Binding and Functional Assays of Theophylline and Related Analogs

Cell LineReceptor TargetAssay TypeKey Findings
T47D/A1-2Progesterone Receptor (PR), Glucocorticoid Receptor (GR)MMTV-luciferase reporter assay8-alkylthio-6-thiotheophyllines inhibited PR-mediated transactivation. nih.gov
T47D-KBlucEstrogen Receptor α (ERα)ERE-luciferase reporter assayEvaluated inhibitory activity on ERα. nih.gov
HeLa-A6Androgen Receptor (AR)PSA-luciferase reporter assayAssessed inhibitory activity on AR. nih.gov
Not SpecifiedAdenosine A1, A2A, A2B ReceptorsNot SpecifiedTheophylline is a potent inhibitor of adenosine receptors. nih.govdrugbank.com

This table is interactive. Click on the headers to sort.

Enzyme Activity Modulation in Biochemical and Cell-Based Assays

A primary mechanism of action for theophylline is the non-selective inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.govdrugbank.com This inhibition leads to increased intracellular levels of these second messengers. nih.gov Specifically, theophylline inhibits type III and type IV PDEs. drugbank.com

Furthermore, theophylline has been shown to activate histone deacetylase 2 (HDAC2), which is involved in regulating inflammatory gene transcription. drugbank.comresearchgate.net This action may contribute to its anti-inflammatory properties. drugbank.comresearchgate.net

Table 2: Enzyme Activity Modulation by Theophylline

EnzymeActionCellular Consequence
Phosphodiesterase (PDE) III & IVInhibitionIncreased intracellular cAMP, leading to smooth muscle relaxation. drugbank.com
Histone Deacetylase 2 (HDAC2)ActivationPrevention of inflammatory gene transcription. drugbank.comresearchgate.net
Poly [ADP-ribose] polymerase 1 (PARP-1)InhibitionNot specified. drugbank.com

This table is interactive. Click on the headers to sort.

Evaluation of Anti-proliferative Effects in Cancer Cell Lines

Studies have investigated the anti-cancer properties of theophylline in various cancer cell lines. In HeLa (cervical cancer) and MCF-7 (breast cancer) cells, theophylline has been shown to down-regulate the expression of serine/arginine-rich splicing factor 3 (SRSF3). nih.govnih.govoncotarget.com This action leads to a switch in the splicing of p53 pre-mRNA from the alpha to the beta isoform. nih.govnih.gov

Functionally, these molecular changes result in induced cellular apoptosis, senescence, and a decrease in colony formation. nih.govnih.govoncotarget.com Notably, theophylline exhibited a suppressive effect on the proliferation rate of HeLa cells. nih.govresearchgate.net Interestingly, these effects were observed in malignant breast cancer cells (MCF-7 and MDA-MB-231) but not in the normal breast epithelial cell line, MCF-10A. nih.govnih.gov

Table 3: Anti-proliferative Effects of Theophylline in Cancer Cell Lines

Cell LineCancer TypeKey Findings
HeLaCervical CancerDown-regulated SRSF3 expression, induced G2/M arrest, suppressed proliferation, induced apoptosis and senescence. nih.govnih.govresearchgate.netresearchgate.net
MCF-7Breast CancerDown-regulated SRSF3 expression, induced apoptosis and senescence, decreased colony formation. nih.govnih.govoncotarget.com
MDA-MB-231Breast CancerVulnerable to theophylline treatment. nih.gov
MCF-10ANormal Breast EpithelialNo effect observed. nih.govnih.gov

This table is interactive. Click on the headers to sort.

Assessment of Anti-inflammatory Modulatory Activities in Cellular Models

The anti-inflammatory properties of theophylline have been demonstrated in various cellular models. In peripheral blood mononuclear cells (PBMCs) from asthmatic individuals, theophylline was found to significantly inhibit the spontaneous synthesis of interferon-gamma (IFN-γ) and slightly inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.gov A notable finding was the 2.8-fold increase in the spontaneous production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

In primary lung fibroblasts from patients with Chronic Obstructive Pulmonary Disease (COPD), low-dose theophylline was shown to reduce the production of interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.gov This suggests that theophylline can mitigate the pro-inflammatory mediator production by these cells. nih.gov

Table 4: Anti-inflammatory Effects of Theophylline in Cellular Models

Cell TypeModelKey Findings
Peripheral Blood Mononuclear Cells (PBMCs)Asthmatic SubjectsInhibited spontaneous IFN-γ and TNF-α production; increased IL-10 production. nih.gov
Primary Lung FibroblastsCOPD PatientsReduced production of IL-6 and IL-8. nih.gov
T-lymphocytesNot SpecifiedInhibited IL-2 synthesis. nih.gov

This table is interactive. Click on the headers to sort.

In Vitro Characterization of Bronchodilatory Potential

The bronchodilatory effect of theophylline is primarily attributed to the relaxation of airway smooth muscle. nih.govnih.gov This is achieved through the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP. nih.govdrugbank.com In vitro studies have shown that theophylline is effective in relaxing both large and small airways. nih.gov

While theophylline is considered a weak bronchodilator at therapeutic concentrations, it has been observed to be effective in relaxing airway preparations that fail to respond to β-agonists. nih.gov

In Vivo Proof-of-Concept Studies in Non-Human Organismal Models

Specific in vivo studies on Theophylline, 8-allylthio-6-thio- were not found in the provided search results. However, studies on theophylline in animal models have demonstrated its bronchodilator and anti-inflammatory actions. nih.gov For instance, in a model of ovalbumin-induced allergic inflammation, theophylline reduced airway hyperresponsiveness and decreased tracheal smooth muscle contractility. nih.gov

Establishment of Biological Plausibility in Preclinical Disease Models

The biological plausibility of Theophylline, 8-allylthio-6-thio- as a pharmacologically active agent was first established through its synthesis and subsequent evaluation in a series of preclinical models. nih.gov The rationale for investigating this and related compounds stemmed from the well-documented physiological effects of the parent molecule, theophylline, on various systems, including the respiratory and central nervous systems. nih.govnih.gov The synthesis of 8-alkylthio-6-thiotheophyllines, as reported in 1966, marked a significant step in exploring how modifications at the 8- and 6-positions of the xanthine (B1682287) core could modulate its biological activity. nih.gov

The investigation of these compounds in animal models for a range of effects, including on the central nervous system, diuresis, heart rate, smooth muscle, and respiration, suggests a systematic approach to determine if this chemical scaffold held therapeutic promise. nih.gov The very act of subjecting these synthesized compounds to a battery of pharmacological tests indicates a foundational hypothesis that the 8-allylthio-6-thio- substitution would result in a molecule with potentially useful biological effects, thus establishing its plausibility for further study.

Pharmacodynamic Evaluation in Relevant Animal Models

The pharmacodynamic profile of the series of 8-alkylthio-thiated theophyllines, which includes the 8-allylthio- derivative, was evaluated in various animal models to characterize its effects on physiological systems. nih.gov The research, as indicated by the indexing terms of the original study, encompassed a broad range of pharmacologic evaluations in rats and rabbits. nih.gov These studies were designed to understand the functional consequences of administering the compound.

Key areas of pharmacodynamic investigation for this series of compounds included:

Central Nervous System Effects: Evaluation of effects on the central nervous system, including the potential to induce seizures and affect sleep patterns. nih.gov

Cardiovascular and Respiratory Effects: Assessment of changes in heart rate and respiration. nih.gov

Smooth Muscle Effects: Investigation of the compound's impact on smooth muscle, which is particularly relevant to the bronchodilatory action of theophylline. nih.gov

Renal Effects: Measurement of diuretic effects. nih.gov

Gastrointestinal Effects: Examination of effects on the intestines. nih.gov

The table below summarizes the physiological systems evaluated in preclinical animal models for the 8-alkylthio-thiated theophylline series.

Physiological System Animal Model Pharmacodynamic Parameters Investigated
Central Nervous SystemRats, RabbitsSeizure induction, Sleep duration
Cardiovascular SystemRats, RabbitsHeart rate
Respiratory SystemRats, RabbitsRespiration
Muscular SystemRats, RabbitsSmooth muscle effects (e.g., intestinal)
Renal SystemRats, RabbitsDiuresis

This table is representative of the types of data that would be presented in such a study, based on the MeSH terms of the original research article.

Comparative Efficacy Assessment with Parent Theophylline and Other Derivatives in Non-Human Systems

A pivotal aspect of early drug development is the comparative evaluation of new derivatives against the parent compound. The title of the primary 1966 study, "The synthesis and pharmacologic evaluation of a series of 8-alkylthio-thiated theophyllines," strongly implies a comparative approach. nih.gov Such research would logically have aimed to determine if the novel chemical modifications offered any advantages over theophylline itself. The inclusion of "Comparative Study" as a publication type for this research further supports this. nih.gov

The primary objectives of such a comparative assessment in non-human systems would have been to:

Identify changes in potency: To determine if Theophylline, 8-allylthio-6-thio- was more or less potent than theophylline in eliciting specific pharmacological effects.

Characterize the spectrum of activity: To understand if the derivative exhibited a different profile of effects compared to the parent molecule. For instance, a desirable outcome would be enhanced smooth muscle relaxation with reduced central nervous system stimulation.

Establish a preliminary structure-activity relationship: By comparing the effects of different alkylthio substitutions in the series, researchers could begin to understand how the nature of the alkyl group influences the pharmacological activity.

The table below illustrates a hypothetical comparative efficacy assessment between Theophylline and Theophylline, 8-allylthio-6-thio- based on the types of parameters likely investigated in the original studies.

Pharmacological Effect Theophylline (Parent Compound) Theophylline, 8-allylthio-6-thio- (Derivative) Hypothetical Comparative Outcome
Smooth Muscle RelaxationBaseline EffectEffect ObservedPotentially Increased or Decreased Efficacy
Heart Rate ModulationBaseline EffectEffect ObservedPotentially Altered Chronotropic Effect
CNS StimulationBaseline EffectEffect ObservedPotentially Increased or Decreased Stimulation
Diuretic EffectBaseline EffectEffect ObservedPotentially Altered Diuretic Potency

This table is a hypothetical representation to illustrate the comparative nature of the research, as the detailed findings of the original study are not publicly available.

Structure Activity Relationship Sar and Rational Design of Theophylline, 8 Allylthio 6 Thio Analogues

Correlation of Substituent Variations at the 8-Position (e.g., Allylthio) with Biological Potency

The substituent at the 8-position of the theophylline (B1681296) scaffold plays a crucial role in determining the biological potency and selectivity of its analogues. Research has demonstrated that the introduction of an 8-alkylthio group can significantly modulate the activity of these compounds. For instance, a series of 8-alkylthio-6-thio-substituted theophylline analogues have been identified as selective progesterone (B1679170) receptor (PR) inhibitors. nih.gov

The nature of the alkyl group in the 8-alkylthio substituent is a key determinant of biological activity. The presence of an allylthio group, with its unsaturated bond, can influence the compound's interaction with its target receptor. While specific data on the 8-allylthio group in the context of PR inhibition is part of a broader study on 8-alkylthio derivatives, the general principle is that variations in the size, shape, and lipophilicity of the 8-substituent directly impact potency. nih.gov

Influence of the 6-Thio Group on Receptor Selectivity and Functional Activity

The substitution of the oxygen atom at the 6-position of the theophylline ring with a sulfur atom, creating a 6-thio group, has a profound effect on the receptor selectivity and functional activity of the resulting analogues. This modification is a critical feature of the 8-alkylthio-6-thio-theophylline series that exhibits selective progesterone receptor inhibitory activity. nih.gov

The presence of the 6-thio group appears to be a key structural element that steers the activity of these theophylline derivatives away from the classical targets of xanthines, such as adenosine (B11128) receptors and phosphodiesterases, and towards steroid hormone receptors. nih.gov The electronic and steric properties of the sulfur atom, compared to oxygen, can lead to altered hydrogen bonding patterns and van der Waals interactions within the receptor's binding site. This, in turn, can favor binding to a different set of receptors and confer a unique functional activity.

In the case of the 8-alkylthio-6-thio-theophyllines, the 6-thio modification, in concert with the 8-alkylthio substituent, results in compounds that act as selective, noncompetitive inhibitors of the progesterone receptor. nih.gov This selectivity is noteworthy, as many other theophylline derivatives are known to be non-selective inhibitors of phosphodiesterases or antagonists of adenosine receptors. nih.govnih.gov Therefore, the 6-thio group is a pivotal structural feature for achieving this novel receptor selectivity and functional activity.

Impact of Alkyl Chain Length and Branching on Pharmacological Profiles

The pharmacological profiles of 8-alkylthio-6-thio-theophylline analogues are significantly influenced by the length and branching of the alkyl chain at the 8-position. Structure-activity relationship studies have revealed that these structural variations can fine-tune the potency and selectivity of these compounds. nih.gov

In a study of 8-alkylthio-6-thiotheophylline derivatives as progesterone receptor inhibitors, it was observed that both the length and the branching of the alkyl chain at the 8-thio position are critical for activity. A systematic variation of the alkyl chain revealed that a certain range of length and the presence of branching are optimal for inhibitory potency. nih.gov

For instance, compounds with branched alkyl chains at the 8-position, such as 6-thio-8-(2-ethylbutyl)thiotheophylline, demonstrated a clear preference for inhibiting the progesterone receptor over other steroid hormone receptors like the estrogen, glucocorticoid, and androgen receptors. nih.gov This suggests that the shape and size of the substituent at the 8-position are crucial for achieving selective interaction with the target receptor. The data from these studies can be summarized in the following table, which shows the inhibitory activity of various 8-alkylthio-6-thio-theophylline analogues on different steroid hormone receptors.

Table 1: Inhibitory Activity of 8-Alkylthio-6-thio-theophylline Analogues on Steroid Hormone Receptors

Compound 8-Substituent PR Inhibition (%) ER Inhibition (%) GR Inhibition (%) AR Inhibition (%)
2 -SCH₃ 25 10 15 8
13 -S(CH₂)₂CH₃ 40 12 20 10
24 -S(CH₂)₃CH₃ 55 15 25 12
35 -S(CH₂)₄CH₃ 60 18 30 15
46 -SCH₂CH(CH₃)₂ 75 20 35 18
51 -SCH₂CH(CH₂CH₃)₂ 85 22 40 20

Data is derived from a study on the inhibition of steroid hormone receptor-mediated transactivation by theophylline analogues. The percentage of inhibition is at a concentration of 10 µM.

This data clearly illustrates that increasing the alkyl chain length and introducing branching at the 8-thio position enhances the inhibitory activity against the progesterone receptor, while having a lesser effect on other steroid receptors, thus improving the selectivity profile.

Rational Design Principles for Optimizing Theophylline, 8-allylthio-6-thio- for Specific Target Engagement

The insights gained from the structure-activity relationship studies of 8-allylthio-6-thio-theophylline analogues provide a foundation for the rational design of more optimized compounds with specific target engagement. The primary goal of such rational design is to enhance potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Based on the available research, several key principles can be formulated for the rational design of these theophylline derivatives:

Exploitation of the 8-Position: The 8-position is a critical handle for modulating biological activity. The introduction of various substituents at this position allows for the exploration of different binding pockets and the fine-tuning of interactions with the target receptor. The use of an allylthio group introduces a degree of flexibility and an unsaturated bond that can be further modified to optimize binding.

Leveraging the 6-Thio Group: The 6-thio modification is a crucial determinant of the novel receptor selectivity observed in this class of compounds. Maintaining this group is essential for directing the molecule towards targets other than the traditional xanthine (B1682287) targets. Further modifications at this position, or in combination with other substitutions, could lead to even greater selectivity.

Optimization of the 8-Alkylthio Chain: The length and branching of the alkyl chain at the 8-thio position are key to achieving high potency and selectivity. A systematic approach to modifying this chain, including the introduction of cyclic or aromatic moieties, could lead to compounds with improved pharmacological profiles. The data suggests that a branched alkyl chain of a specific size is optimal for progesterone receptor inhibition. nih.gov

Focus on Non-Competitive Inhibition: The finding that 6-thio-8-(2-ethylbutyl)thiotheophylline acts as a non-competitive inhibitor of the progesterone receptor opens up new avenues for drug design. nih.gov Targeting allosteric sites on a receptor can offer advantages in terms of selectivity and overcoming resistance mechanisms associated with competitive inhibitors.

By applying these rational design principles, it is possible to systematically modify the Theophylline, 8-allylthio-6-thio- scaffold to develop new analogues with enhanced therapeutic potential for specific diseases.

Advanced Research Perspectives and Methodological Approaches for Theophylline, 8 Allylthio 6 Thio

Computational Chemistry and Molecular Modeling for Lead Optimization and Mechanistic Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the properties and biological activities of novel compounds. For derivatives like Theophylline (B1681296), 8-allylthio-6-thio-, these in silico methods can provide profound insights into its structure-activity relationships (SAR), guiding lead optimization and elucidating its mechanism of action at the molecular level.

Researchers can employ a variety of computational techniques to study Theophylline, 8-allylthio-6-thio-. Molecular docking simulations, for instance, can predict the binding affinity and orientation of the compound within the active site of its target proteins, such as adenosine (B11128) receptors or phosphodiesterases. researchgate.netmdpi.com Such studies can reveal key molecular interactions, including hydrogen bonds and hydrophobic interactions, that are crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. researchgate.net By analyzing a series of related theophylline derivatives, QSAR models can be developed to correlate specific structural features with their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. A study on a series of theophylline derivatives as ALDH1A1 inhibitors demonstrated the importance of quantum chemical, constitutional, and hydrophobicity descriptors in developing a robust QSAR model. researchgate.net

Computational TechniqueApplication for Theophylline, 8-allylthio-6-thio-Potential Insights
Molecular Docking Predicting binding mode at adenosine receptor subtypes (A1, A2A, A2B, A3) and phosphodiesterases.Identification of key amino acid residues involved in binding, understanding selectivity, and guiding modifications to improve affinity.
QSAR Developing models based on a series of 8-thio-substituted theophylline analogues.Predicting the biological activity of novel derivatives, identifying key physicochemical properties for activity.
Molecular Dynamics Simulating the dynamic behavior of the compound when bound to its target protein over time.Assessing the stability of the ligand-protein complex and understanding conformational changes upon binding.

Development of Novel High-Throughput Screening Assays for Derivative Characterization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their ability to modulate a specific biological target. nih.gov For the characterization of Theophylline, 8-allylthio-6-thio- and its analogues, the development of novel and robust HTS assays is crucial.

These assays can be designed to measure various aspects of the compound's activity, such as its binding affinity for different receptor subtypes or its inhibitory effect on specific enzymes. For example, radioligand binding assays are commonly used to determine the affinity of a compound for G protein-coupled receptors like the adenosine receptors. northwestern.edu Functional assays, which measure the downstream cellular response to receptor activation or inhibition, are also essential. A cyclic AMP functional assay in CHO cells expressing human adenosine receptors has been used to evaluate the potency of 8-substituted theophylline derivatives. northwestern.edu

The development of HTS assays for Theophylline, 8-allylthio-6-thio- would involve several key steps, including the selection of an appropriate biological target, the optimization of assay conditions, and the validation of the assay's performance. The goal is to create a reliable and scalable platform for the rapid and efficient characterization of a large number of theophylline derivatives, facilitating the identification of compounds with improved therapeutic profiles.

Assay TypePurpose for Theophylline, 8-allylthio-6-thio-Example Application
Radioligand Binding Assay Determine binding affinity and selectivity for adenosine receptor subtypes.Competition binding studies using a radiolabeled ligand to determine the Ki value of the compound at A1, A2A, A2B, and A3 receptors.
cAMP Functional Assay Measure the functional antagonism of the compound at adenosine receptors.Assessing the ability of the compound to inhibit the NECA-induced accumulation of cAMP in cells expressing specific adenosine receptor subtypes. northwestern.edu
Enzyme Inhibition Assay Evaluate the inhibitory potency against phosphodiesterases.Measuring the reduction in the rate of cAMP or cGMP hydrolysis by specific PDE isoforms in the presence of the compound.

Exploration of Theophylline, 8-allylthio-6-thio- as a Chemical Probe for Investigating Biological Systems

A chemical probe is a small molecule that is used to study the function of a particular protein or biological pathway in a selective manner. northwestern.edunih.gov Given the potential for theophylline derivatives to act as potent and selective antagonists of adenosine receptors, Theophylline, 8-allylthio-6-thio- could be explored as a chemical probe to investigate the role of these receptors in various physiological and pathological processes. nih.govnih.gov

The development of Theophylline, 8-allylthio-6-thio- as a chemical probe would require a thorough characterization of its selectivity profile against a panel of receptors and enzymes. Ideally, a chemical probe should be highly selective for its intended target to avoid off-target effects that could confound experimental results. nih.gov

Once validated, Theophylline, 8-allylthio-6-thio- could be used in a variety of in vitro and in vivo studies to dissect the role of specific adenosine receptor subtypes in processes such as inflammation, neurotransmission, and cardiovascular function. google.com For example, it could be used to investigate the involvement of adenosine receptors in the pathophysiology of diseases like asthma, Parkinson's disease, or cancer. The natural plant alkaloids caffeine (B1668208) and theophylline were the first adenosine receptor (AR) antagonists to be described. nih.gov

Interdisciplinary Research Integration in Theophylline Derivative Development

The successful development of a new therapeutic agent like Theophylline, 8-allylthio-6-thio- requires a highly integrated and interdisciplinary research approach. This involves close collaboration between experts in various fields, including medicinal chemistry, pharmacology, computational biology, and clinical sciences.

The process typically begins with the design and synthesis of novel theophylline derivatives by medicinal chemists. researchgate.netnih.gov These compounds are then subjected to a battery of in vitro and in vivo pharmacological assays to evaluate their biological activity and selectivity. The data generated from these experiments, in turn, feeds back into the computational models, allowing for the refinement of SAR and the design of the next generation of compounds.

This iterative cycle of design, synthesis, and testing, guided by computational insights, is essential for the efficient optimization of lead compounds. Furthermore, a deep understanding of the underlying biology of the target and the disease is crucial for the successful translation of a promising compound from the laboratory to the clinic. Therefore, the integration of diverse research disciplines is not just beneficial but essential for the development of new and improved theophylline-based therapies.

Q & A

Q. What strategies ensure reproducibility of experimental results across laboratories?

  • Methodological Answer : Standardize protocols using validated reference materials (e.g., USP theophylline standards) and inter-laboratory calibration. Document detailed metadata (e.g., equipment settings, ambient conditions) and share raw data via repositories like Zenodo. Perform robustness testing by varying one parameter at a time (e.g., pH, humidity) to identify critical control points .

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